An In-depth Technical Guide to 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2)
An In-depth Technical Guide to 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
1-Bromo-1,1,2-trifluoro-2-methylpropane is a halogenated alkane containing a unique combination of a tertiary carbon center, a bromine atom, and a trifluoromethyl group. This structural arrangement suggests its potential as a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine-containing motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl group, in particular, is a key pharmacophore found in numerous FDA-approved drugs.[1]
This guide provides a comprehensive technical overview of 1-Bromo-1,1,2-trifluoro-2-methylpropane, focusing on its inferred chemical characteristics, plausible synthetic routes, and its potential as a strategic component in the development of novel chemical entities.
Section 2: Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of 1-Bromo-1,1,2-trifluoro-2-methylpropane have been estimated based on its structure and comparison with related compounds like 1-bromo-2-methylpropane.[2][3][4]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₄H₆BrF₃ | Based on IUPAC name |
| Molecular Weight | 190.99 g/mol | Calculated from atomic weights[5] |
| Appearance | Colorless liquid | Typical for small halogenated alkanes[4] |
| Boiling Point | ~100-120 °C | Higher than 1-bromo-2-methylpropane (92°C) due to increased molecular weight and polarity from fluorine atoms[2] |
| Density | ~1.4 - 1.6 g/cm³ | Expected to be denser than water and 1-bromo-2-methylpropane (1.26 g/cm³) due to the presence of heavy bromine and fluorine atoms[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | Halogenated alkanes are generally hydrophobic[2] |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of 1-Bromo-1,1,2-trifluoro-2-methylpropane. These predictions are based on the analysis of its functional groups and comparison with similar structures.[6][7]
| Technique | Predicted Features |
| ¹H NMR | Two singlets are expected: one for the -CH₃ group and one for the -CH₂Br group. The integration ratio would be 3:2. Chemical shifts will be influenced by the adjacent fluorine and bromine atoms. |
| ¹³C NMR | Four distinct signals are predicted: one for the -CH₃ carbon, one for the quaternary carbon, one for the -CF₂ carbon, and one for the -CBrF carbon. |
| ¹⁹F NMR | Two signals are expected due to the two different fluorine environments (-CF₂- and -CBrF-). |
| Infrared (IR) | Characteristic C-H stretching and bending vibrations (~2900-3000 cm⁻¹ and ~1300-1500 cm⁻¹). Strong C-F stretching absorptions (~1000-1200 cm⁻¹). A C-Br stretching absorption in the fingerprint region (~500-600 cm⁻¹).[6] |
| Mass Spec (MS) | The molecular ion peak would show a characteristic M/M+2 isotopic pattern due to the presence of bromine. Fragmentation would likely involve the loss of Br, CF₃, or other small fragments. |
Section 3: Plausible Synthetic Methodologies
While a specific synthesis for 1-Bromo-1,1,2-trifluoro-2-methylpropane is not documented, two logical synthetic strategies can be proposed based on fundamental organic reactions: radical bromination and electrophilic addition to a fluorinated alkene.
Proposed Synthesis Route 1: Free-Radical Bromination
This approach involves the selective bromination of a suitable fluorinated precursor, 1,1,2-trifluoro-2-methylpropane. The reaction would likely be initiated by UV light or a radical initiator.
Reaction: (CH₃)₂C(F)CH₂F + Br₂ --(UV light)--> (CH₃)₂(CF₂)C(H)FBr + HBr
Experimental Protocol: Free-Radical Bromination (Proposed)
-
Reactor Setup: A UV-transparent reactor equipped with a magnetic stirrer, a reflux condenser, and an inlet for gas is charged with 1,1,2-trifluoro-2-methylpropane and a non-reactive solvent like carbon tetrachloride.
-
Initiation: The mixture is heated to reflux, and bromine is added dropwise while the reactor is irradiated with a UV lamp.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled, and excess bromine is quenched with a solution of sodium thiosulfate. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The final product is purified by fractional distillation to separate it from any unreacted starting material and byproducts.
Caption: Proposed free-radical bromination mechanism.
Proposed Synthesis Route 2: Hydrobromination of a Fluoroalkene
This method involves the addition of hydrogen bromide (HBr) across the double bond of a precursor alkene, 1,1,2-trifluoro-2-methylpropene. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) would be a critical factor.
Reaction (Markovnikov Addition): (CH₃)₂C=CF₂ + HBr --> (CH₃)₂C(Br)CHF₂
Reaction (Anti-Markovnikov Addition): (CH₃)₂C=CF₂ + HBr --(peroxides)--> (CH₃)₂C(F)CH(F)Br
Experimental Protocol: Hydrobromination of a Fluoroalkene (Proposed)
-
Reactor Setup: A solution of 1,1,2-trifluoro-2-methylpropene in a suitable inert solvent (e.g., dichloromethane) is prepared in a flask at low temperature (e.g., 0 °C).
-
HBr Addition: Gaseous HBr is bubbled through the solution. For anti-Markovnikov addition, a radical initiator such as benzoyl peroxide would be added to the reaction mixture.[8][9]
-
Reaction Monitoring: The reaction is monitored by ¹⁹F NMR or GC to determine the conversion and regioselectivity.
-
Work-up: The reaction is quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, and dried.
-
Purification: The product is isolated by distillation under reduced pressure.
Caption: Proposed hydrobromination mechanisms.
Section 4: Reactivity and Synthetic Utility
The reactivity of 1-Bromo-1,1,2-trifluoro-2-methylpropane is dictated by the presence of the C-Br bond and the influence of the adjacent trifluoromethyl group.
-
Nucleophilic Substitution: The tertiary nature of the carbon bearing the bromine atom suggests that it would be susceptible to SN1 reactions, proceeding through a tertiary carbocation intermediate. However, SN2 reactions would be sterically hindered.[10]
-
Grignard Reagent Formation: It could potentially form a Grignard reagent by reacting with magnesium, which would be a valuable tool for creating new carbon-carbon bonds.
-
Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming a fluorinated alkene.
As a synthetic intermediate, this compound could be used to introduce the trifluoro-isobutyl moiety into larger molecules, a desirable feature in many drug candidates.[11]
Section 5: Applications in Drug Discovery and Development
The strategic incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl group can significantly enhance a drug candidate's profile by:
-
Increasing Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation.
-
Modulating Lipophilicity: This can improve cell membrane permeability and overall bioavailability.
-
Enhancing Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.
1-Bromo-1,1,2-trifluoro-2-methylpropane serves as a potential precursor for introducing a trifluoromethyl-containing tertiary carbon scaffold, which could be a key structural element in novel therapeutics for a range of diseases.
Section 6: Safety and Handling
No specific safety data for 1-Bromo-1,1,2-trifluoro-2-methylpropane is available. However, based on its structural similarity to other brominated hydrocarbons like 1-bromo-2-methylpropane, the following precautions should be taken:[3][4]
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4]
-
Hazards: Assumed to be a flammable liquid and an irritant to the skin, eyes, and respiratory system.[4] In case of fire, poisonous gases such as hydrogen bromide may be produced.[4]
Section 7: Conclusion
While direct experimental data remains elusive, a thorough analysis based on established chemical principles allows for a robust predictive understanding of 1-Bromo-1,1,2-trifluoro-2-methylpropane. Its unique combination of a tertiary bromide and a trifluoromethyl group positions it as a potentially high-value building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The proposed synthetic routes provide a logical starting point for its preparation, and the inferred properties offer guidance for its handling and characterization. Further experimental investigation is warranted to fully elucidate the chemistry of this promising compound.
References
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